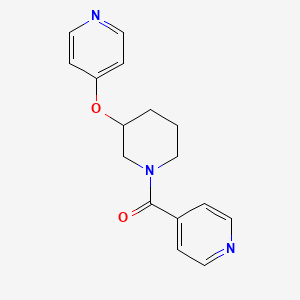

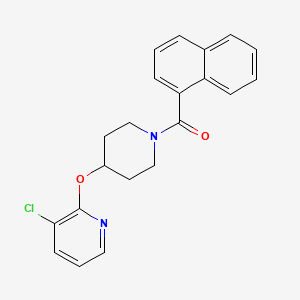

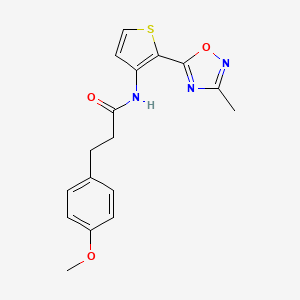

3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-benzylpiperazin-1-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one" is a synthetic molecule that appears to be designed for interaction with biological targets, potentially for therapeutic purposes. The structure suggests it contains a benzylpiperazine moiety, which is known to interact with serotonin receptors, and a pyrazole component, which could confer additional pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 1-aryl-3-(4-arylpiperazin-1-yl)propane have been synthesized and evaluated for their antidepressant-like activity, indicating a potential method for the synthesis of the compound . Additionally, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been synthesized, which suggests that similar synthetic routes could be applicable . The synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one also involves a benzylpiperazine unit, which could provide insights into the synthetic approach for the benzylpiperazine part of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely involves interactions between the benzylpiperazine and pyrazole moieties with biological targets. Docking studies of similar compounds have been performed to understand the electrostatic interactions that contribute to binding affinity at 5-HT1A receptors . Such studies could be replicated for the compound to predict its binding mode and affinity for its targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The presence of a nitrophenyl group suggests potential for redox reactions, while the piperazine and pyrazole rings could be involved in nucleophilic substitution reactions. The synthesis of related compounds has involved reductive amination, which could be a key reaction in the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and overall molecular architecture. The benzylpiperazine moiety is known to confer lipophilicity, which could affect the compound's solubility and permeability . The presence of a nitro group could contribute to the compound's acidity and reactivity. The pyrazole ring could influence the compound's stability and conformational preferences.

Case Studies

Case studies involving similar compounds have shown that 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives can exhibit antidepressant-like activity in animal models, suggesting potential therapeutic applications for the compound . The antimicrobial activity of related compounds has also been evaluated, indicating that the compound could have applications in treating infections .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A compound structurally similar to the query chemical, involving pyrazole derivatives, was synthesized and spectroscopically characterized, indicating a focus on the development of novel compounds in this chemical class for various applications (Salian, Narayana, & Sarojini, 2017).

Antimicrobial Screening

- Research on similar pyrazoline derivatives has explored their potential as antimicrobial agents, indicating a possible application for the query compound in this domain. One study found significant antimicrobial activity in a series of novel pyrazoline compounds (Shaikh et al., 2014).

Antiinflammatory and Antibacterial Applications

- Certain pyrazoline derivatives, including those structurally related to the query compound, have been synthesized and tested for antiinflammatory and antibacterial properties. This research suggests potential therapeutic applications for compounds within this chemical family (Ravula et al., 2016).

Quantum Chemical Analysis and Molecular Docking

- Detailed quantum chemical and molecular docking studies have been conducted on related compounds, which can help in predicting their biological activity and interactions with biological targets. This area of research is critical for understanding the potential biomedical applications of these compounds (Venil et al., 2021).

Generation of Structurally Diverse Libraries

- The chemical versatility of pyrazoline compounds is showcased in studies aiming to generate structurally diverse libraries of compounds for various potential applications, such as drug discovery (Roman, 2013).

Synthesis of Novel Derivatives and Antimicrobial Activity

- Novel derivatives of pyrazoline have been synthesized and characterized, with a focus on their antimicrobial properties. This research area aligns with the potential application of the query compound in developing new antimicrobial agents (Kumar et al., 2012).

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c35-29(14-15-31-16-18-32(19-17-31)22-23-8-3-1-4-9-23)33-28(25-12-7-13-26(20-25)34(36)37)21-27(30-33)24-10-5-2-6-11-24/h1-13,20,28H,14-19,21-22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBWKUVXXSMHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)